2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride
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Description
2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H12BrClN2O and a molecular weight of 279.56 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetamide group with an additional amino group .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the available sources.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Studies have shown that chloroacetamide herbicides, which share a functional resemblance with 2-amino-N-(4-bromo-2-methylphenyl)acetamide hydrochloride, undergo complex metabolic pathways leading to DNA-reactive products. These pathways involve the formation of intermediates that are subsequently metabolized to bioactive forms. This research highlights the importance of understanding the metabolic pathways of chloroacetamide derivatives for assessing their environmental and health impacts (Coleman et al., 2000).
Chemoselective Acetylation of 2-Aminophenol
The chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, provides insights into the synthesis strategies for compounds like this compound. This research showcases the use of enzymatic catalysis for achieving selective acetylation, a key step in the synthesis of many pharmaceutical and agrochemical compounds (Magadum & Yadav, 2018).
Peptide Syntheses with Amino Acid Esters
The synthesis of peptides using amino acid esters, including those derived from acetamide hydrochlorides, sheds light on methods for creating complex biological molecules. Such techniques can be applied to the synthesis and study of this compound derivatives for potential applications in drug development and biochemical research (Stewart, 1967).
Synthesis and Antimalarial Activity
Research into the synthesis of compounds with specific functional groups, similar to those in this compound, and their antimalarial activity illustrates the potential pharmaceutical applications of these compounds. The structure-activity relationships explored in these studies can guide the design of new therapeutics based on chloroacetamide derivatives (Werbel et al., 1986).
Radiosynthesis of Chloroacetanilide Herbicides
The study on the radiosynthesis of chloroacetanilide herbicides provides a methodology for tracing the environmental fate and biological activity of related compounds, including this compound. These techniques are crucial for understanding the distribution and impact of such compounds in biological systems and the environment (Latli & Casida, 1995).
Properties
IUPAC Name |
2-amino-N-(4-bromo-2-methylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O.ClH/c1-6-4-7(10)2-3-8(6)12-9(13)5-11;/h2-4H,5,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUUVFSHVQHCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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